molecular formula C33H69N2O6P B12411137 C15 Ceramide-1-phosphate-d7

C15 Ceramide-1-phosphate-d7

Cat. No.: B12411137
M. Wt: 627.9 g/mol
InChI Key: GXIXNMIIJBAQTF-QHKXSBLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

C15 Ceramide-1-phosphate-d7 is synthesized through the phosphorylation of C15 Ceramide-d7. The synthesis involves the use of ceramide kinase to phosphorylate the ceramide . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful phosphorylation of the ceramide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced biotechnological methods. The process includes the extraction of ceramide from natural sources, followed by its deuteration and subsequent phosphorylation. The final product is purified and packaged under stringent conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

C15 Ceramide-1-phosphate-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally require controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different biological activities and applications .

Mechanism of Action

C15 Ceramide-1-phosphate-d7 exerts its effects through various molecular targets and pathways. It acts as a second messenger in cellular signaling pathways, promoting cell survival and proliferation. It also stimulates macrophage chemotaxis through specific plasma membrane receptors coupled to Gi proteins . Additionally, it has pro-inflammatory activity by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .

Properties

Molecular Formula

C33H69N2O6P

Molecular Weight

627.9 g/mol

IUPAC Name

azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2;

InChI Key

GXIXNMIIJBAQTF-QHKXSBLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]

Origin of Product

United States

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